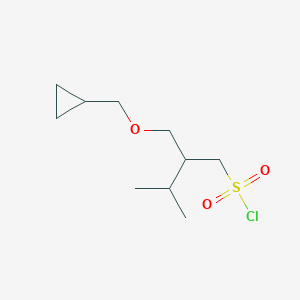
1,4-Dibromo-1,4-diphenyl-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene is a conjugated diene compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene can be achieved through the homocoupling of β-bromostyrene using zerovalent nickel complexes. This method allows for the selective formation of the (Z,Z) isomer . Another approach involves the partial hydrogenation of the corresponding 1,3-butadiyne, which also yields the (Z,Z) stereoisomer .
Industrial Production Methods
While specific industrial production methods for (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of nickel complexes and controlled hydrogenation processes are likely to be scaled up for industrial applications.
化学反応の分析
Types of Reactions
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, leading to the formation of polysubstituted alkenes.
Common Reagents and Conditions
Nickel Catalysts: Used in the synthesis and functionalization of the compound.
Electrophiles: Such as aryl boroxines and perfluoroalkyl iodides, which participate in addition reactions.
Major Products
The major products formed from these reactions include polysubstituted 1,3-dienes and other functionalized alkenes, depending on the specific reagents and conditions used .
科学的研究の応用
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Its conjugated diene structure makes it useful in the development of organic semiconductors and other electronic materials.
Biology and Medicine:
作用機序
The mechanism of action of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene system. The bromine atoms provide reactive sites for substitution and addition reactions, while the phenyl groups contribute to the compound’s stability and electronic properties .
類似化合物との比較
Similar Compounds
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene: Characterized by its specific (Z,Z) configuration and bromine atoms.
1,4-Diphenyl-1,3-butadiene: Lacks the bromine atoms but shares the conjugated diene structure.
1,4-Dibromo-2,3-diphenylbutadiene: Similar in structure but with different substitution patterns.
特性
分子式 |
C16H12Br2 |
|---|---|
分子量 |
364.07 g/mol |
IUPAC名 |
[(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
InChIキー |
VYKJGULDTAGCMJ-NFLUSIDLSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br |
正規SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

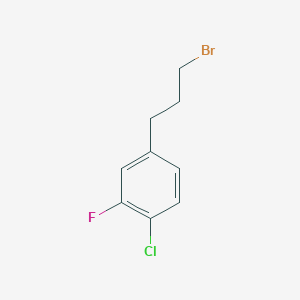
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
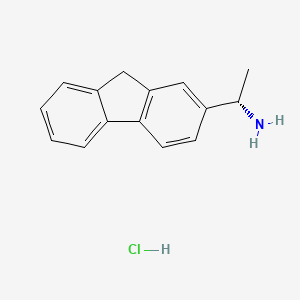
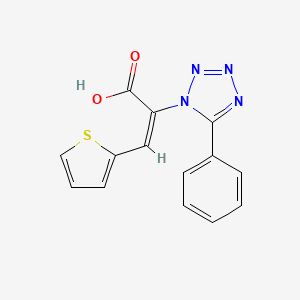

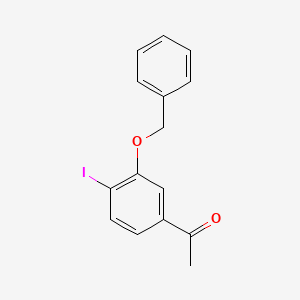
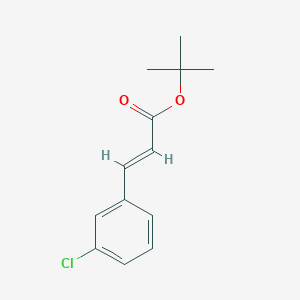
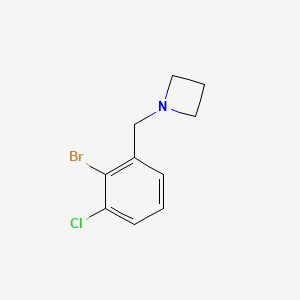
![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)

